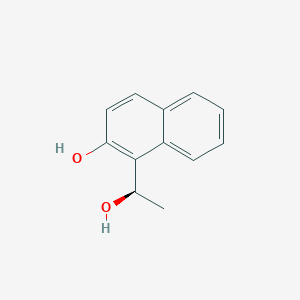
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 3,4-difluorophenyl group and an amine group at the 6th position. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-difluoroaniline with salicylic acid derivatives under dehydrating conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives or reduced benzoxazole rings.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
科学研究应用
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
相似化合物的比较
Similar Compounds
- 2-(3,4-Difluorophenyl)-1,3-benzoxazol-5-amine
- 2-(3,4-Difluorophenyl)-1,3-benzoxazol-7-amine
- 2-(3,4-Difluorophenyl)-1,3-benzothiazol-6-amine
Uniqueness
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-difluorophenyl group can enhance its binding affinity to certain targets and improve its stability compared to other benzoxazole derivatives.
属性
分子式 |
C13H8F2N2O |
|---|---|
分子量 |
246.21 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C13H8F2N2O/c14-9-3-1-7(5-10(9)15)13-17-11-4-2-8(16)6-12(11)18-13/h1-6H,16H2 |
InChI 键 |
GAGUTEOWIADJBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)



![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)


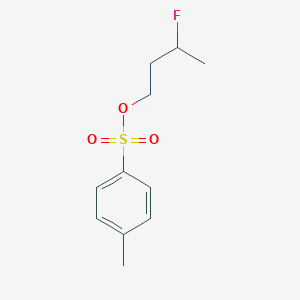

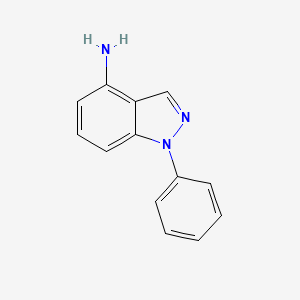
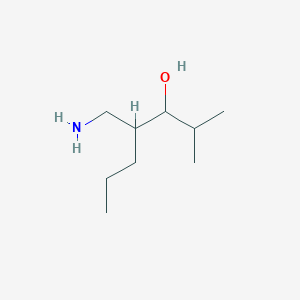
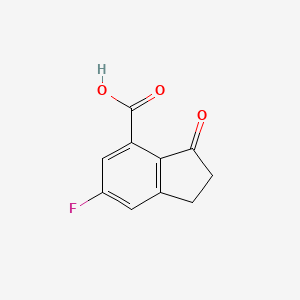
![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)
